Methyl 2,4-dibromobenzoate
Overview
Description
Methyl 2,4-dibromobenzoate is an aromatic ester with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring, and a methyl ester group is attached to the carboxyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4-dibromobenzoate can be synthesized through the bromination of methyl benzoate. The process involves the following steps:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dibromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form methyl 2,4-dibromobenzyl alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: Methyl 2,4-dibromobenzyl alcohol.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Methyl 2,4-dibromobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of methyl 2,4-dibromobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound is reduced to form alcohols or other reduced products. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Methyl 2-bromobenzoate: A monobrominated derivative with similar reactivity but different substitution patterns.
Methyl 2,5-dibromobenzoate: Another dibrominated derivative with bromine atoms at the 2nd and 5th positions.
Methyl 3,5-dibromobenzoate: A compound with bromine atoms at the 3rd and 5th positions
Uniqueness: Methyl 2,4-dibromobenzoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 2nd and 4th positions allows for selective functionalization and the formation of diverse chemical products .
Properties
IUPAC Name |
methyl 2,4-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBVWPHNYFFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626620 | |
Record name | Methyl 2,4-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54335-33-0 | |
Record name | Methyl 2,4-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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